3-Amino-5,5-dimethyloxolan-2-one hydrochloride 3-Amino-5,5-dimethyloxolan-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 15722-67-5
VCID: VC1964803
InChI: InChI=1S/C6H11NO2.ClH/c1-6(2)3-4(7)5(8)9-6;/h4H,3,7H2,1-2H3;1H
SMILES: CC1(CC(C(=O)O1)N)C.Cl
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol

3-Amino-5,5-dimethyloxolan-2-one hydrochloride

CAS No.: 15722-67-5

Cat. No.: VC1964803

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5,5-dimethyloxolan-2-one hydrochloride - 15722-67-5

Specification

CAS No. 15722-67-5
Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
IUPAC Name 3-amino-5,5-dimethyloxolan-2-one;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH/c1-6(2)3-4(7)5(8)9-6;/h4H,3,7H2,1-2H3;1H
Standard InChI Key JDRZWKRMDUPEIC-UHFFFAOYSA-N
SMILES CC1(CC(C(=O)O1)N)C.Cl
Canonical SMILES CC1(CC(C(=O)O1)N)C.Cl

Introduction

Chemical Identity and Structure

3-Amino-5,5-dimethyloxolan-2-one hydrochloride belongs to the class of oxolanes, which are cyclic ethers with a five-membered ring containing one oxygen atom. The compound features an amino group at the 3rd position and two methyl groups at the 5th position of the oxolane ring structure, with the addition of hydrochloric acid forming the hydrochloride salt.

Basic Identification Parameters

ParameterValue
CAS Number15722-67-5
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
IUPAC Name3-amino-5,5-dimethyldihydro-2(3H)-furanone hydrochloride
Melting Point210-211°C
Physical FormPowder

The compound features a five-membered cyclic structure with an oxygen atom incorporated into the ring. The amino group (-NH2) at position 3 provides the compound with basic properties, while the carbonyl group adjacent to the ring oxygen creates a lactone functionality .

Molecular Identifiers and Digital Representations

Modern chemical databases and computational chemistry rely on standardized identifiers to uniquely represent molecular structures. The identifiers for 3-amino-5,5-dimethyloxolan-2-one hydrochloride are:

Identifier TypeValue
InChI1S/C6H11NO2.ClH/c1-6(2)3-4(7)5(8)9-6;/h4H,3,7H2,1-2H3;1H
InChI KeyJDRZWKRMDUPEIC-UHFFFAOYSA-N
SMILESCC1(CC(C(=O)O1)N)C.Cl

These identifiers enable unambiguous identification of the compound across different chemical databases and research platforms .

Physical and Chemical Properties

3-Amino-5,5-dimethyloxolan-2-one hydrochloride exists as a white to off-white crystalline powder with specific physicochemical properties that influence its behavior in various applications.

Physical Properties

The compound has a melting point of 210-211°C, indicating its thermal stability. As a hydrochloride salt, it typically exhibits improved water solubility compared to its free base form. The recommended storage temperature is 4°C to maintain stability over extended periods .

Spectroscopic Data

For the free base form (3-amino-5,5-dimethyloxolan-2-one), predicted collision cross-section data has been reported:

Adductm/zPredicted CCS (Ų)
[M+H]+130.08626124.7
[M+Na]+152.06820134.2
[M+NH4]+147.11280134.2
[M+K]+168.04214130.1
[M-H]-128.07170127.0
[M+Na-2H]-150.05365129.4
[M]+129.07843126.6
[M]-129.07953126.6

This data is valuable for mass spectrometry-based identification and analysis of the compound in complex mixtures .

Synthesis and Preparation Methods

The synthesis of 3-amino-5,5-dimethyloxolan-2-one hydrochloride typically involves specific reaction pathways that ensure appropriate stereochemistry and functional group placement.

Laboratory Synthesis

The common laboratory synthesis pathway involves the reaction of a precursor oxolane compound with an amine source under controlled acidic conditions to introduce the amino group at the specific position. The hydrochloride salt is formed by adding hydrochloric acid to the reaction mixture, which results in protonation of the amino group.

A typical synthetic approach may involve:

  • Preparation of 5,5-dimethyloxolan-2-one as a precursor

  • Introduction of the amino group at position 3 through appropriate reactions

  • Salt formation with hydrochloric acid under controlled conditions

  • Purification steps including crystallization

Industrial Production

Industrial production methods generally mirror laboratory synthesis approaches but are optimized for higher yields, purity levels, and cost-effectiveness. These methods typically utilize:

  • Continuous flow reactors for consistent reaction conditions

  • Automated monitoring systems to optimize reaction parameters

  • Scaled-up purification techniques like industrial crystallizers

  • Quality control measures to ensure batch consistency

The industrial synthesis also takes into consideration factors such as raw material availability, cost-effectiveness, environmental impact, and scalability.

Chemical Reactivity and Reactions

The chemical behavior of 3-amino-5,5-dimethyloxolan-2-one hydrochloride is largely dictated by its functional groups: the amino group, the lactone functionality, and the dimethyl substitution.

Key Reaction Types

The compound can undergo various chemical transformations that are important for its use in synthetic chemistry:

  • Amino Group Reactions: The primary amine functionality can participate in:

    • Acylation reactions with acid anhydrides or acid chlorides

    • Reductive amination with aldehydes or ketones

    • Nucleophilic substitution reactions

  • Lactone Ring Transformations:

    • Ring-opening reactions under basic or acidic conditions

    • Reduction to corresponding lactols

    • Transesterification reactions

  • Substitution Reactions:

    • Reactions targeting the α-position to the carbonyl group

    • Transformations of the dimethyl groups under harsh conditions

These reaction pathways make the compound valuable as a building block in the synthesis of more complex molecules with potential biological activities.

Applications in Research and Industry

3-Amino-5,5-dimethyloxolan-2-one hydrochloride finds applications across multiple fields, particularly in pharmaceutical research and organic synthesis.

Pharmaceutical Applications

The compound serves as an important intermediate in pharmaceutical synthesis due to its unique functional group arrangement. Its applications include:

  • Building block for active pharmaceutical ingredients (APIs)

  • Precursor in the synthesis of complex drug molecules

  • Starting material for various heterocyclic compounds of medicinal interest

  • Component in the development of enzyme inhibitors

Medicinal Chemistry Research

In medicinal chemistry, this compound is valued for:

  • Structure-activity relationship studies

  • Development of novel therapeutic agents

  • Preparation of compound libraries for high-throughput screening

  • Investigation of pharmacophore models

Organic Synthesis

As a versatile building block in organic synthesis, the compound contributes to:

  • Preparation of specialized lactam derivatives

  • Synthesis of amino acid analogs

  • Development of chiral auxiliaries

  • Creation of structured molecular scaffolds

Hazard CategoryDesignation
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315, H319, H332, H335
Hazard DescriptionsCauses skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation

These hazard classifications indicate that appropriate safety measures should be implemented when handling this compound .

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P312Call a POISON CENTER/doctor if you feel unwell
P332+P313If skin irritation occurs: Get medical advice/attention
P337+P313If eye irritation persists: Get medical advice/attention
P362Take off contaminated clothing
P403+P233Store in a well-ventilated place. Keep container tightly closed
P405Store locked up
P501Dispose of contents/container in accordance with local/regional/national/international regulations

Following these precautions helps minimize risks associated with handling the compound .

Comparative Analysis with Related Compounds

Understanding the relationship between 3-amino-5,5-dimethyloxolan-2-one hydrochloride and structurally similar compounds provides valuable context for researchers.

Structural Analogs

Several compounds share structural similarities with 3-amino-5,5-dimethyloxolan-2-one hydrochloride but differ in specific aspects:

CompoundCAS NumberMolecular FormulaKey Structural Difference
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one160281-12-9C6H11NO2Has specific stereochemistry and methyl group at position 3 instead of amino group
4,4-Dimethyloxolan-3-amine hydrochloride15833-88-2C6H14ClNODifferent position of amino group and dimethyl substitution
3-Amino-5,5-dimethylhexanoic acid727971-57-5C8H17NO2Open-chain structure instead of cyclic oxolane
5,5-dimethyloxolan-2-ol30414-37-0C6H12O2Hydroxyl group instead of amino group

These structural variations result in different physical, chemical, and potentially biological properties .

Property Comparison

The differences in structural features translate to variations in physicochemical properties:

Property3-Amino-5,5-dimethyloxolan-2-one HCl4,4-Dimethyloxolan-3-amine HCl(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one
Molecular Weight165.62 g/mol151.63 g/mol129.16 g/mol
Functional GroupsAmino, lactoneAmino, etherAmino, lactone
Position of Amino GroupPosition 3Position 3Position 3
Position of Dimethyl GroupsPosition 5Position 4Positions 3 and 5
Salt FormHydrochlorideHydrochlorideFree base

These differences affect solubility, reactivity patterns, and potential applications in synthesis and research .

Current Research and Future Directions

Current research involving 3-amino-5,5-dimethyloxolan-2-one hydrochloride continues to explore its potential in various scientific fields.

Emerging Applications

Recent research has expanded the application scope of this compound to include:

  • Development of novel heterocyclic scaffolds for drug discovery

  • Investigation as a component in specialized polymeric materials

  • Exploration of its potential in catalysis applications

  • Utilization in the synthesis of peptidomimetic compounds

Future Research Directions

Several promising areas for future research include:

  • Structure optimization for enhanced biological activity

  • Development of stereoselective synthesis methods

  • Investigation of novel reaction pathways for functionalization

  • Exploration of applications in green chemistry

  • Computational studies to predict reactivity and properties

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